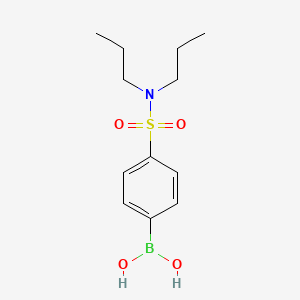

(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid

Description

(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dipropylsulfamoyl group.

Properties

Molecular Formula |

C12H20BNO4S |

|---|---|

Molecular Weight |

285.17 g/mol |

IUPAC Name |

[4-(dipropylsulfamoyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H20BNO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3 |

InChI Key |

RHYMWEFBJFHCGY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N(CCC)CCC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with dipropylsulfamoyl chloride to form the intermediate 4-(N,N-dipropylsulfamoyl)aniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The boronic acid moiety is known for its ability to interact with diols, which can be exploited in designing inhibitors for enzymes involved in cancer progression. Studies have indicated that compounds with similar structures can inhibit proteasomes, leading to apoptosis in cancer cells. This mechanism suggests that (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid may also exhibit anticancer properties by disrupting cellular pathways critical for tumor growth.

Diabetes Management

Boronic acids have been explored as potential agents for glucose sensing and insulin delivery systems. The ability of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid to form reversible covalent bonds with glucose could facilitate the development of smart drug delivery systems that release insulin in response to blood sugar levels .

Biomolecular Sensing

Glycoprotein Detection

The compound's boronic acid functionality makes it suitable for the selective capture of glycoproteins through boronate affinity interactions. This property is crucial for the development of biosensors aimed at detecting specific biomarkers in clinical diagnostics. The ability to immobilize glycoproteins on surfaces functionalized with (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid could enhance the sensitivity and specificity of these biosensors, making them valuable tools in personalized medicine .

Drug Delivery Systems

In biomedical applications, polymers incorporating boronic acids have been designed to respond to physiological stimuli, such as pH changes. The dynamic nature of boronate esters allows these materials to release therapeutic agents in a controlled manner, improving the efficacy of drug delivery systems . The incorporation of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid into such systems could further enhance their responsiveness and functionality.

Material Science

Polymer Development

The unique properties of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid allow it to be integrated into polymer matrices for various applications. For example, polymers modified with this compound can exhibit self-healing properties due to the reversible nature of boronate ester bonds. This characteristic is particularly useful in creating materials that require durability and longevity, such as coatings and adhesives .

Nanoparticle Synthesis

Research has demonstrated that nanoparticles functionalized with boronic acids can selectively enrich glycopeptides and other biomolecules, enhancing their utility in proteomics research. By utilizing (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid in nanoparticle synthesis, researchers can develop advanced materials for targeted drug delivery and diagnostic applications .

Case Studies

Mechanism of Action

The mechanism of action of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

- (4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

- 4-Propylphenylboronic acid

- 4-(Diphenylamino)phenylboronic acid

Uniqueness

(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid is unique due to the presence of the dipropylsulfamoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors and functional materials .

Biological Activity

(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid is an organic compound characterized by its boronic acid functional group attached to a phenyl ring, which features a sulfamoyl substituent. This compound has garnered attention in medicinal chemistry due to its unique structural properties, suggesting potential applications in various biological contexts, including anticancer and antibacterial activities.

Chemical Structure and Properties

The structure of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 278.36 g/mol

The presence of both the boronic acid and sulfamoyl groups indicates possible interactions with biological targets, which may enhance its therapeutic efficacy.

Anticancer Activity

Research has indicated that boronic acids, including (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid, exhibit significant anticancer properties. A study highlighted the compound's ability to induce cytotoxic effects on cancer cell lines such as MCF-7, with an IC value indicating potent activity against these cells. The mechanism of action appears to involve the inhibition of proteasome activity, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | Proteasome inhibition |

Antibacterial Activity

(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid has also shown promising antibacterial properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in bacterial metabolism. Comparative studies with other boronic acids suggest that this compound may have a broader spectrum of activity against gram-positive and gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Antioxidant Activity

In addition to its anticancer and antibacterial effects, (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid displays significant antioxidant properties. The compound demonstrated strong free radical scavenging abilities in various assays, including DPPH and ABTS tests, suggesting its potential use in formulations aimed at reducing oxidative stress .

Case Studies

-

Combination Therapy in Cancer Treatment

A clinical study investigated the efficacy of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid in combination with established chemotherapeutics for treating advanced lymphomas. The results indicated improved response rates compared to monotherapy, highlighting the compound's potential as an adjunct treatment[ -

Topical Formulation for Skin Disorders

Another study explored the formulation of a cream containing (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid for treating skin infections. The formulation was evaluated for its antimicrobial activity and safety profile, showing significant effectiveness against common skin pathogens without causing irritation[

Q & A

Q. What factors contribute to variability in single-molecule conductance measurements for boronic acid derivatives?

- Methodological Answer : Junction stability depends on anchoring groups (e.g., thiol vs. hydroxymethyl). For 4-(methylthio)phenyl boronic acid, higher conductance under 200 mV correlates with stronger Au–S bonds . Standardize substrate preparation (e.g., Au(111) surfaces) to reduce experimental noise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.